2-Allylanisole

Description

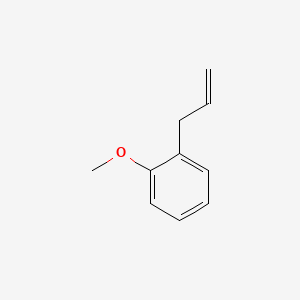

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINBJDCXBFCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190468 | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-28-0 | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3698-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allylanisole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylanisole, also known as 1-allyl-2-methoxybenzene, is an organic aromatic ether that holds interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental data. While information on its biological activities is still emerging and often undifferentiated from its isomers, this document consolidates the available knowledge, focusing on data pertinent to research and development.

Chemical Structure and Identification

This compound is a substituted benzene ring with a methoxy group and an allyl group at positions 1 and 2, respectively. Its chemical structure is foundational to its reactivity and potential biological interactions.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-Allyl-2-methoxybenzene |

| Synonyms | This compound |

| CAS Number | 3698-28-0[1] |

| Molecular Formula | C₁₀H₁₂O[1] |

| Molecular Weight | 148.20 g/mol [1] |

| InChI | 1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3[1] |

| SMILES | COc1ccccc1CC=C[1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Liquid | [1] |

| Density | 0.962 g/mL at 25 °C | [1] |

| Flash Point | 76.7 °C (170.1 °F) | [1] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Claisen rearrangement of allyl phenyl ether. This pericyclic reaction involves the thermal rearrangement of the ether to its ortho-allyl phenol isomer, followed by methylation.

Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether

Workflow for the Synthesis of this compound

Caption: General synthesis workflow for this compound.

Methodology:

-

Synthesis of Allyl Phenyl Ether: Phenol is deprotonated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone). Allyl bromide is then added, and the reaction mixture is heated to reflux to form allyl phenyl ether via a Williamson ether synthesis.

-

Claisen Rearrangement: The purified allyl phenyl ether is heated in a high-boiling solvent or neat. The-sigmatropic rearrangement occurs, yielding 2-allylphenol as the primary product.[2][3]

-

Methylation: The resulting 2-allylphenol is then methylated using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base to yield the final product, this compound.

-

Purification: The crude product is purified by distillation under reduced pressure or column chromatography.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the expected spectroscopic data based on the structure of the molecule and data for analogous compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 6.80 | m | 4H | Ar-H |

| ~ 5.95 | m | 1H | -CH=CH₂ |

| ~ 5.10 | m | 2H | -CH=CH ₂ |

| ~ 3.80 | s | 3H | -OCH ₃ |

| ~ 3.40 | d | 2H | Ar-CH ₂- |

Note: These are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157 | C -OCH₃ (Aromatic) |

| ~ 137 | -C H=CH₂ |

| ~ 130 | C -CH₂ (Aromatic) |

| ~ 127 | Ar-C H |

| ~ 126 | Ar-C H |

| ~ 120 | Ar-C H |

| ~ 115 | -CH=C H₂ |

| ~ 110 | Ar-C H |

| ~ 55 | -OC H₃ |

| ~ 34 | Ar-C H₂- |

Note: These are predicted values and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3080 | C-H stretch | =C-H (alkene) |

| ~ 3000 | C-H stretch | Ar-H |

| ~ 2940, 2835 | C-H stretch | -CH₃, -CH₂- |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1600, 1490 | C=C stretch | Aromatic ring |

| ~ 1245 | C-O stretch | Aryl ether |

| ~ 750 | C-H bend | ortho-disubstituted benzene |

Biological and Pharmacological Properties

The biological activities of this compound are not as extensively studied as its isomer, 4-allylanisole (estragole). Much of the available literature on "allylanisole" refers to estragole, which has known insecticidal, anti-inflammatory, and anti-toxoplasma properties.[4]

Research on the closely related compound, 2-allylphenol, has demonstrated significant antifungal activity against various plant pathogens, including Botrytis cinerea.[5] Derivatives of 2-allylphenol have shown that modifications to the allyl side chain and the phenolic hydroxyl group can influence their antifungal efficacy.[6] This suggests that this compound may also possess bioactivity, warranting further investigation.

Logical Relationship of Antifungal Activity of Related Compounds

Caption: Hypothesized antifungal activity of this compound.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable compound for research in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties. While detailed experimental protocols for its synthesis and comprehensive biological activity data are not yet fully available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the biological and pharmacological potential of this compound, distinguishing its effects from those of its isomers.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement - Dialnet [dialnet.unirioja.es]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

- 6. rsc.org [rsc.org]

Synthesis and Natural Occurrence of 2-Allylanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylanisole, an aromatic organic compound, is a structural isomer of the widely occurring natural product estragole (4-allylanisole). While estragole is a major component of numerous essential oils, this compound is not commonly found in nature. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a multi-step synthetic pathway involving a Claisen rearrangement. Detailed experimental protocols are provided for key transformations. The guide also addresses the natural occurrence of allylanisole isomers, highlighting the prevalence of estragole and the apparent scarcity of this compound in essential oils. Analytical methodologies for the identification and quantification of such compounds in natural extracts are also discussed.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a three-step process commencing from phenol. This pathway involves:

-

Williamson Ether Synthesis: Formation of allyl phenyl ether from phenol and an allyl halide.

-

Claisen Rearrangement: Thermal rearrangement of allyl phenyl ether to 2-allylphenol.

-

O-Methylation: Methylation of the hydroxyl group of 2-allylphenol to yield the final product, this compound.

This synthetic route is highly adaptable and provides good yields.

Experimental Protocols

Step 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)

This protocol is adapted from the synthesis of guaiacol allyl ether.[1]

-

Materials:

-

Phenol

-

Allyl bromide

-

Anhydrous potassium carbonate

-

Dry acetone

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottomed flask, combine phenol (1.0 equivalent), anhydrous potassium carbonate (1.0 equivalent), and dry acetone.

-

To the stirred mixture, add allyl bromide (1.1 equivalents).

-

Reflux the mixture for 8 hours.

-

After cooling, dilute the mixture with water and extract with diethyl ether (2 x 100 mL).

-

Wash the combined ether extracts with 10% sodium hydroxide solution to remove any unreacted phenol.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude allyl phenyl ether. Purification can be achieved by distillation under reduced pressure.

-

Step 2: Synthesis of 2-Allylphenol (Claisen Rearrangement)

This protocol is adapted from the rearrangement of guaiacol allyl ether to o-eugenol.[1]

-

Materials:

-

Allyl phenyl ether

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, heat the allyl phenyl ether to its boiling point (approximately 220 °C) and maintain reflux for 1 hour. The rearrangement is often vigorous and may require careful heating.[1]

-

After cooling, dissolve the resulting oil in diethyl ether.

-

Extract the ether solution with 10% sodium hydroxide solution (3 x 100 mL). The 2-allylphenol will move to the aqueous layer as its sodium salt.

-

Acidify the combined alkaline extracts with concentrated hydrochloric acid.

-

Extract the liberated 2-allylphenol with diethyl ether (3 x 100 mL).

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Evaporate the solvent and distill the residual oil under reduced pressure to obtain pure 2-allylphenol.

-

Step 3: Synthesis of this compound (O-Methylation)

The O-methylation of the phenolic hydroxyl group of 2-allylphenol can be achieved using various methylating agents.[2] A common and effective method involves the use of dimethyl sulfate or methyl iodide in the presence of a base.[3]

-

Materials:

-

2-Allylphenol

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous potassium carbonate or Sodium hydroxide

-

Acetone or a similar polar aprotic solvent

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-allylphenol (1.0 equivalent) in acetone in a round-bottomed flask.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

To the stirred suspension, add dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the crude this compound by column chromatography or distillation under reduced pressure.

-

Synthesis Workflow Diagram

Natural Occurrence of this compound

While its isomer, estragole (4-allylanisole), is a well-documented and often abundant constituent of many essential oils, this compound is not commonly reported in the scientific literature as a natural product. Extensive analyses of essential oils known to contain allylanisole isomers, such as those from tarragon (Artemisia dracunculus), star anise (Illicium verum), and clove (Syzygium aromaticum), consistently identify estragole and eugenol (a related methoxyphenol) as major components, but do not list this compound.[4][5][6]

This suggests that if this compound is present in these or other natural sources, its concentration is likely below the detection limits of standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data for Estragole (4-Allylanisole) in Selected Essential Oils

To provide context for the prevalence of the isomeric form, the following table summarizes the reported concentrations of estragole in various essential oils.

| Essential Oil | Botanical Name | Plant Part | Estragole Concentration (%) | Reference(s) |

| Tarragon Oil | Artemisia dracunculus | Leaves | 73.3 - 87.3 | [1][4] |

| Star Anise Oil | Illicium verum | Fruit/Seed | 0.5 - 5.0 | [7] |

| Basil Oil | Ocimum basilicum | Leaves | High but variable | [8] |

Note: No quantitative data for the natural occurrence of this compound has been found in the reviewed literature.

Analytical Methodologies

The standard method for the analysis of volatile compounds in essential oils is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This technique allows for the separation, identification, and quantification of individual components in a complex mixture.

Experimental Protocol: GC-MS Analysis of Essential Oils

-

Principle: The essential oil sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the vapor through the column, which is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification, often by comparison to a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard.

-

Instrumentation:

-

Gas Chromatograph with a flame ionization detector (FID) for quantification and/or a Mass Spectrometer for identification.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-350 amu.

-

Analytical Workflow Diagram

Conclusion

This compound can be reliably synthesized in the laboratory through a three-step sequence involving Williamson ether synthesis, Claisen rearrangement, and O-methylation. This provides a clear and accessible route for obtaining this compound for research and development purposes. In stark contrast to its isomer estragole, this compound is not a readily identifiable component of common essential oils, and its natural occurrence remains unquantified. The analytical methods outlined in this guide are crucial for any further investigation into the potential trace presence of this compound in natural sources. This technical guide serves as a valuable resource for professionals in chemistry and drug development by providing detailed synthetic protocols and a clear summary of the current knowledge on the natural occurrence of this compound.

References

- 1. Essential Oil Composition and Antigermination Activity of Artemisia dracunculus (Tarragon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. vinevida.com [vinevida.com]

- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 6. edenbotanicals.com [edenbotanicals.com]

- 7. ANISE ESSENTIAL OIL - Chromessence [chromessence.com]

- 8. aromaticstudies.com [aromaticstudies.com]

Spectroscopic and Synthetic Profile of 2-Allylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-allylanisole (also known as 1-allyl-2-methoxybenzene), a valuable building block in organic synthesis. This document presents available quantitative spectroscopic data in a structured format, outlines a detailed experimental protocol for its synthesis, and includes visualizations to clarify the experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 - 7.15 | m | Aromatic H | |

| 6.95 - 6.85 | m | Aromatic H | |

| 6.05 - 5.90 | m | -CH=CH₂ | |

| 5.10 - 5.00 | m | -CH=CH ₂ | |

| 3.85 | s | -OCH ₃ | |

| 3.40 | d | 6.7 | Ar-CH ₂- |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | Ar-C-O |

| 137.2 | -C H=CH₂ |

| 130.6 | Ar-C (quaternary) |

| 127.8 | Ar-CH |

| 126.9 | Ar-CH |

| 120.7 | Ar-CH |

| 115.6 | -CH=C H₂ |

| 110.4 | Ar-CH |

| 55.4 | -OC H₃ |

| 34.7 | Ar-C H₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H stretch (alkene) |

| 3000 | Medium | =C-H stretch (aromatic) |

| 2935, 2835 | Strong | C-H stretch (aliphatic) |

| 1638 | Strong | C=C stretch (alkene) |

| 1600, 1495 | Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 995, 915 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 148, corresponding to its molecular weight. Predicted fragmentation data suggests the following significant ions:

| m/z | Predicted Adduct |

| 149.09610 | [M+H]⁺ |

| 148.08827 | [M]⁺ |

| 147.08154 | [M-H]⁻ |

| 131.08608 | [M+H-H₂O]⁺ |

| 171.07804 | [M+Na]⁺ |

Note: The NMR and IR data presented are based on typical values for the functional groups present in this compound and may vary slightly depending on the experimental conditions.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, followed by a Claisen rearrangement. An alternative direct C-allylation of guaiacol (2-methoxyphenol) can also be employed. Below is a typical experimental protocol for the synthesis via O-allylation of guaiacol followed by thermal Claisen rearrangement.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

N,N-Dimethylaniline (as solvent for rearrangement)

Procedure:

Step 1: O-Allylation of Guaiacol to form 2-allyloxyanisole

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 10% sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-allyloxyanisole.

Step 2: Claisen Rearrangement to this compound

-

Place the crude 2-allyloxyanisole in a flask with N,N-dimethylaniline.

-

Heat the mixture to reflux (approximately 190-200 °C) for 2-3 hours.

-

Cool the reaction mixture and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer.

-

The spectrum of a neat liquid sample can be recorded by placing a thin film between two sodium chloride plates.

Mass Spectrometry:

-

Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Claisen rearrangement of 2-allyloxyanisole.

An In-Depth Technical Guide on the Biological Mechanisms of Action of Allylanisole

Disclaimer: This technical guide focuses on the biological mechanisms of action of 4-allylanisole (estragole) , a structural isomer of 2-allylanisole. Due to a significant lack of available scientific literature on the specific biological activities of this compound, this document provides a comprehensive overview of its well-researched isomer, estragole. The information presented herein should not be directly extrapolated to this compound without further experimental validation.

Executive Summary

Estragole (4-allylanisole) is a naturally occurring phenylpropanoid found in the essential oils of various plants, including basil, tarragon, and fennel. It is recognized for a range of pharmacological activities, including anti-inflammatory, antinociceptive, and neuro-modulatory effects. This guide delineates the current understanding of estragole's mechanisms of action in biological systems, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanisms discussed include the modulation of inflammatory pathways through NF-κB and Nrf2, direct inhibition of voltage-gated sodium channels, and induction of apoptosis in cancer cell lines. Additionally, the metabolic activation of estragole and its implications for genotoxicity are addressed.

Core Mechanisms of Action

Estragole exerts its biological effects through multiple molecular targets and signaling cascades. The principal mechanisms identified in the scientific literature are detailed below.

Anti-inflammatory and Immunomodulatory Effects

Estragole has demonstrated significant anti-inflammatory properties in various preclinical models. Its action is primarily mediated through the regulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Estragole has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibition leads to the downstream suppression of pro-inflammatory mediators.

-

Inhibition of iNOS and COX-2: Estragole significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1][2]

-

Suppression of Pro-inflammatory Cytokines: The anti-inflammatory action of estragole involves the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Estragole activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1).[1][2] This contributes to its antioxidant and anti-inflammatory effects by reducing intracellular reactive oxygen species (ROS).[1][4]

Neuro-modulatory Effects: Sodium Channel Blockade

Estragole exhibits local anesthetic-like activity by directly inhibiting voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.[5][6] This mechanism is central to its antinociceptive (pain-relieving) effects.

-

Inhibition of Action Potential Generation: Estragole blocks the generation of action potentials in a concentration-dependent manner without altering the resting membrane potential.[5][7]

-

Blockade of Sodium Currents: It inhibits both total and tetrodotoxin-resistant (TTX-R) sodium currents.[5][6]

Antinociceptive Mechanisms

The pain-relieving properties of estragole are attributed to its interaction with multiple signaling pathways beyond sodium channel blockade.

-

Involvement of Nitric Oxide and Glutamatergic Pathways: Studies suggest the involvement of the nitric oxide and glutamatergic signaling pathways in the antinociceptive action of estragole.[8][9]

-

Interaction with Vanilloid and Adenosinergic Pathways: Evidence also points to the modulation of the vanilloid and adenosinergic signaling pathways.[8]

Cytotoxic and Apoptotic Effects in Cancer Cells

Estragole has demonstrated cytotoxic activity against certain cancer cell lines, primarily through the induction of apoptosis.

-

Induction of Apoptosis: In human breast cancer cells (MCF-7), estragole induces morphological changes characteristic of apoptosis, such as nuclear fragmentation and chromatin condensation.[10][11] This is associated with an increase in the activity of caspase-3.[10]

-

Cell Cycle Arrest: In some cancer cell lines, estragole can induce cell cycle arrest, contributing to its anti-proliferative effects.[12]

Metabolism and Genotoxicity

The metabolism of estragole is a critical aspect of its biological activity, particularly concerning its potential for genotoxicity and carcinogenicity.

-

Metabolic Activation: Estragole is metabolized in the liver by cytochrome P450 enzymes to form 1'-hydroxyestragole. This intermediate can be further conjugated with sulfate to produce the reactive metabolite 1'-sulfooxyestragole, which can form DNA adducts.[13][14] This pathway is considered the primary route for its genotoxic and carcinogenic effects observed in rodents at high doses.[13][14]

-

Detoxification Pathways: O-demethylation is a major detoxification pathway for estragole, particularly at lower doses.[13]

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on estragole.

Table 1: In Vitro Efficacy of Estragole

| Biological Activity | Cell Line/System | Endpoint | Value | Reference(s) |

| Inhibition of Total Na+ Current | Rat DRG Neurons | IC50 | 3.2 mM | [5][6] |

| Inhibition of TTX-R Na+ Current | Rat DRG Neurons | IC50 | 3.6 mM | [5][6] |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 74 µg/mL | [10][11] |

| Inhibition of NO Production | RAW 264.7 Macrophages | Significant inhibition | 84.5-674 µM | [1] |

Table 2: In Vivo Efficacy of Estragole

| Biological Activity | Animal Model | Dose | Effect | Reference(s) |

| Anti-inflammatory | Carrageenan-induced paw edema (mice) | 60 mg/kg | Reduction of edema | [15] |

| Antinociceptive | Acetic acid-induced writhing (mice) | 15, 30, 60 mg/kg | Significant reduction in writhing | [8] |

| Anti-toxoplasma | Murine model of toxoplasmosis | 100 mg/kg/day | Increased survival | [15] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanisms of action of estragole.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of estragole for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against iNOS, COX-2, p-NF-κB, NF-κB, p-ERK, ERK, p-JNK, JNK, p-p38, p38, Nrf2, HO-1, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Electrophysiological Recording of Sodium Currents in Dorsal Root Ganglion (DRG) Neurons

-

Cell Preparation: DRG neurons are isolated from rats and maintained in short-term culture.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. The external solution contains a low sodium concentration to reduce the sodium current amplitude, and the internal solution contains Cs+ to block potassium currents.

-

Data Acquisition and Analysis: Sodium currents are elicited by depolarizing voltage steps. The concentration-response curve for estragole's inhibition of the peak sodium current is fitted with the Hill equation to determine the IC50.

In Vivo Carrageenan-Induced Paw Edema Model

-

Animals: Male Swiss mice are used.

-

Treatment: Animals are orally pre-treated with estragole (e.g., 60 mg/kg), a vehicle control, or a positive control (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by estragole.

Caption: Estragole's anti-inflammatory mechanism via NF-κB inhibition and Nrf2 activation.

Caption: Estragole's mechanism of neuronal excitability blockade.

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. Estragole Exhibits Anti-inflammatory Activity with the Regulation of NF-κB and Nrf-2 Signaling Pathways in LPS-induced RAW 264.7 cells -Natural Product Sciences | Korea Science [koreascience.kr]

- 3. vipsen.vn [vipsen.vn]

- 4. researchgate.net [researchgate.net]

- 5. Estragole blocks neuronal excitability by direct inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Estragole blocks neuronal excitability by direct inhibition of Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Actions Involved in The Antinociceptive Effect of Estragole and its β-Cyclodextrin Inclusion Complex in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. In vitro toxicity evaluation of estragole-containing preparations derived from Foeniculum vulgare Mill. (fennel) on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can Estragole in Fennel Seed Decoctions Really Be Considered a Danger for Human Health? A Fennel Safety Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Thermochemical Properties of 2-Allylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-allylanisole (also known as 1-allyl-2-methoxybenzene). Due to a notable scarcity of direct experimental data for this specific isomer, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters: the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. For comparative purposes, available experimental data for its close isomer, 4-allylanisole (estragole), is presented. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, offering detailed protocols and a discussion of theoretical estimation approaches.

Introduction

This compound is an organic compound with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new pharmaceutical agents. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and for predicting its behavior in chemical reactions. These properties, including the standard enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), and heat capacity (Cp), govern the energy changes associated with the compound's formation, phase transitions, and response to temperature changes.

Currently, there is a significant lack of publicly available experimental data on the thermochemical properties of this compound. This guide aims to bridge this gap by:

-

Presenting the known physical properties of this compound.

-

Providing the thermochemical data for the closely related isomer, 4-allylanisole, as a point of comparison.

-

Detailing the standard experimental protocols used to determine these properties for organic liquids.

-

Discussing the application of computational chemistry and group additivity methods for estimating these properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| CAS Number | 3698-28-0 |

| Appearance | Liquid |

| Synonyms | 1-Allyl-2-methoxybenzene, o-allylanisole |

Thermochemical Data

Direct experimental values for the standard enthalpy of formation, enthalpy of vaporization, and heat capacity of this compound are not found in readily accessible literature. However, data for its isomer, 4-allylanisole (estragole), is available and presented here for comparative analysis.

Table 1: Thermochemical Properties of Allylanisole Isomers

| Property | This compound (ortho) | 4-Allylanisole (para, Estragole)[1][2] |

| Standard Enthalpy of Formation (gas, 298.15 K) | Data not available | Data not available |

| Enthalpy of Vaporization (298.15 K) | Data not available | 56.3 kJ/mol (at 340 K) |

| Liquid Phase Heat Capacity (Cp) | Data not available | Data not available |

Experimental Protocols for Thermochemical Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the thermochemical properties of this compound.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic liquid like this compound is typically determined from its enthalpy of combustion, measured using a bomb calorimeter.[3][4]

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released during this exothermic reaction is absorbed by a surrounding water bath of known heat capacity. By measuring the temperature increase of the water, the heat of combustion can be calculated. Hess's Law is then applied to determine the standard enthalpy of formation from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[3]

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision thermometer

-

Analytical balance

-

Pellet press (for solid samples, not applicable here)

-

Ignition system

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a well-characterized enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A known mass of liquid this compound is sealed in a gelatin capsule or similar container.

-

Bomb Assembly: The sample is placed in the bomb, which is then sealed and filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter.

-

Ignition and Measurement: The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

Corrections: The raw data is corrected for factors such as the heat from the ignition wire and the formation of nitric acid from any residual nitrogen.

-

Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using the known standard enthalpies of formation of CO₂ and H₂O.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by several methods, including the transpiration method and Calvet-drop microcalorimetry.[5][6][7]

Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the gas passed, the vapor pressure of the substance at that temperature can be determined. The experiment is repeated at several temperatures, and the enthalpy of vaporization is calculated from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[5]

Apparatus:

-

Thermostatted saturation chamber

-

Inert gas supply with flow control

-

Condensation trap or analytical balance to measure mass loss

-

Temperature and pressure measurement devices

Procedure:

-

A sample of this compound is placed in the saturation chamber, which is maintained at a constant temperature.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed through the chamber.

-

The amount of vaporized sample is determined by measuring the mass loss of the sample or by trapping and quantifying the condensed vapor.

-

The vapor pressure is calculated from the amount of vaporized sample and the volume of the carrier gas.

-

The procedure is repeated at different temperatures.

-

The enthalpy of vaporization is determined from the slope of the Clausius-Clapeyron plot.

Principle: This method involves dropping a small, known amount of the liquid sample into the calorimeter held at a temperature above the sample's boiling point, causing it to vaporize. The heat absorbed during this endothermic process is measured directly by the calorimeter.

Apparatus:

-

Calvet-type microcalorimeter

-

Syringe or ampule for sample introduction

Procedure:

-

The calorimeter is set to a constant temperature above the boiling point of this compound.

-

A known mass of the liquid is introduced into the calorimeter cell.

-

The heat absorbed during the vaporization is measured.

-

The molar enthalpy of vaporization is calculated from the absorbed heat and the amount of sample.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid can be determined using a differential scanning calorimeter.[8][9][10][11][12]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. To determine the heat capacity, a baseline is first recorded with empty sample and reference pans. Then, a run is performed with a standard material of known heat capacity (e.g., sapphire). Finally, a run is conducted with the sample of interest. By comparing the heat flow differences between these runs, the heat capacity of the sample can be calculated.[10][11]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed sample pans (to prevent vaporization)

-

Standard material (e.g., sapphire)

Procedure:

-

An empty sample pan and an empty reference pan are placed in the DSC, and a baseline scan is performed over the desired temperature range.

-

A sapphire standard of known mass is placed in the sample pan, and a second scan is performed.

-

The sapphire standard is replaced with a known mass of this compound in a hermetically sealed pan, and a third scan is performed.

-

The specific heat capacity of the this compound is calculated at various temperatures by comparing the heat flow required to heat the sample with that required to heat the sapphire standard, relative to the baseline.

Computational and Theoretical Approaches

In the absence of experimental data, computational chemistry and group additivity methods provide powerful tools for estimating the thermochemical properties of molecules like this compound.[13][14][15][16][17][18]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum mechanical calculations, such as G3, G4, and W2-F12 theories, can be used to predict the standard enthalpy of formation in the gas phase with high accuracy.[6][14] These methods involve calculating the total electronic energy of the molecule and its constituent atoms in their standard states. The enthalpy of formation is then derived from the difference in these energies, with corrections for zero-point vibrational energy and thermal effects.[19][20]

Group Additivity Methods

Benson's group additivity method is a widely used empirical approach for estimating thermochemical properties.[14][17] This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. The contribution of each group is determined from experimental data for a large number of related compounds. For this compound, the molecule would be broken down into groups such as CB-(O), CB-(C), CB-(H), O-(CB)(C), C-(O)(H)₂, C=C(H)₂, and C=C(H)(C), and the corresponding group values would be summed to estimate the desired thermochemical property.[15][16][21]

Visualizations

The following diagrams illustrate the experimental workflow for determining thermochemical properties and the logical relationship between them.

Caption: Experimental workflows for determining the thermochemical properties of this compound.

Caption: Interrelationship of key thermochemical properties of this compound.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides a robust framework for its determination and estimation. The detailed experimental protocols for combustion calorimetry, methods for enthalpy of vaporization measurement, and differential scanning calorimetry offer a clear path for future experimental work. Furthermore, the highlighted computational and theoretical approaches serve as valuable tools for obtaining reliable estimates of the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. The data for the isomer 4-allylanisole provides a useful reference point. This technical guide is intended to be a valuable resource for researchers, facilitating a deeper understanding and application of this compound in scientific and industrial contexts.

References

- 1. Estragole [webbook.nist.gov]

- 2. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enthalpy of formation of anisole: implications for the controversy on the O-H bond dissociation enthalpy in phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Unifying thermochemistry concepts in computational heterogeneous catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Allylanisole: Discovery, Synthesis, and Properties

This technical guide provides a comprehensive overview of 2-allylanisole, a significant organic compound, for researchers, scientists, and professionals in drug development. This document details its chemical properties, historical synthesis, experimental protocols, and known biological context, with a focus on presenting clear, structured data and methodologies.

Introduction

This compound, also known as 1-allyl-2-methoxybenzene, is an aromatic ether with the chemical formula C₁₀H₁₂O.[1][2] Its structure consists of a benzene ring substituted with a methoxy group and an allyl group at the ortho position. This compound is an isomer of the more widely known estragole (4-allylanisole), a naturally occurring phenylpropene found in various essential oils.[3][4][5] While less studied than its para-isomer, this compound serves as a valuable building block in organic synthesis and presents interesting, albeit less explored, biological properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| CAS Number | 3698-28-0 | [1][2] |

| Appearance | Liquid | [1][2] |

| Density | 0.962 g/mL at 25 °C | [1][2] |

| Boiling Point | 101-102 °C at 22 Torr | |

| Flash Point | 76.7 °C (170.1 °F) | [1][2] |

| PubChem CID | 97101 | [6] |

Discovery and History of Synthesis

The specific historical record of the first synthesis or isolation of this compound is not well-documented in readily available literature. However, its synthesis is intrinsically linked to the discovery and development of the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction.

Discovered by German chemist Rainer Ludwig Claisen in 1912, this[6][6]-sigmatropic rearrangement initially involved the thermal conversion of allyl vinyl ethers to γ,δ-unsaturated carbonyls.[7] The aromatic Claisen rearrangement, a variation of this reaction, involves the rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating. This reaction provides the foundational and most common method for the synthesis of ortho-allylphenols, the direct precursors to this compound.

The synthesis of this compound, therefore, follows a two-step process rooted in early 20th-century organic chemistry: the Williamson ether synthesis to form the precursor, 2-methoxyphenyl allyl ether, followed by the Claisen rearrangement.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process as illustrated in the workflow below.

Step 1: Synthesis of 2-Methoxyphenyl Allyl Ether (Williamson Ether Synthesis)

-

To a solution of guaiacol (2-methoxyphenol) in a suitable solvent such as acetone or DMF, add a base, typically anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a designated period to form the corresponding phenoxide.

-

Add allyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound (Claisen Rearrangement)

-

Heat the crude 2-methoxyphenyl allyl ether, either neat or in a high-boiling solvent like N,N-diethylaniline, to a temperature typically ranging from 180-220 °C.

-

Maintain the temperature and monitor the rearrangement by TLC or GC-MS.

-

After the reaction is complete, cool the mixture.

-

If a solvent was used, it can be removed by distillation under reduced pressure.

-

The resulting crude this compound is then purified by vacuum distillation.

Characterization Methods

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the allyl group. The allyl group will exhibit a complex splitting pattern due to vinyl and allylic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the allyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will show characteristic absorption bands corresponding to:

-

Aromatic C-H stretching

-

Alkene C-H stretching of the allyl group

-

C=C stretching of the aromatic ring and the allyl group

-

C-O stretching of the ether linkage

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of this compound. The fragmentation pattern can provide further structural information. Predicted mass spectral data is presented in Table 2.[7]

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 149.09610 |

| [M+Na]⁺ | 171.07804 |

| [M-H]⁻ | 147.08154 |

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as its isomer, estragole (4-allylanisole). Much of the available literature on the biological effects of "allylanisole" does not differentiate between the isomers, leading to ambiguity.

One study investigating the antibacterial activity of phenylpropanoids reported that "allylanisole" potentiated the effect of penicillin against a resistant strain of Staphylococcus aureus. This suggests a possible role as an inhibitor of bacterial resistance mechanisms, such as β-lactamase or efflux pumps. However, the specific isomer used in this study was not explicitly stated.

In contrast, estragole (4-allylanisole) has been the subject of numerous toxicological and pharmacological studies. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties.[3] Furthermore, estragole has been found to trigger apoptosis and modulate signaling pathways such as NF-κB and Nrf-2 in various cell models.[3] Due to the structural similarity, it is plausible that this compound may exhibit some biological activities, but further research is required for confirmation.

Currently, there is no specific information available in the scientific literature detailing any signaling pathways that are directly modulated by this compound. The logical relationship for investigating potential biological activity is outlined in the diagram below.

Conclusion

This compound is a synthetically accessible aromatic compound with well-defined physicochemical properties. Its history is closely tied to the development of the Claisen rearrangement, a cornerstone of organic synthesis. While its biological activities are not as well-characterized as its isomer, estragole, preliminary findings suggest potential for further investigation, particularly in the area of antimicrobial research. This guide provides a foundational resource for scientists and researchers interested in exploring the synthesis, properties, and potential applications of this compound. Further studies are warranted to fully elucidate its biological role and potential for therapeutic development.

References

- 1. This compound 96 3698-28-0 [sigmaaldrich.com]

- 2. 2-烯丙基苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Estragole - Wikipedia [en.wikipedia.org]

- 6. This compound | C10H12O | CID 97101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

Navigating the Biological Landscape of 2-Allylanisole: A Case of Mistaken Identity and a Pivot to its Isomer, Estragole

An extensive review of the scientific literature reveals a significant lack of data on the biological activities of 2-Allylanisole (1-Allyl-2-methoxybenzene). The vast majority of available research focuses on its close structural isomer, Estragole (4-Allylanisole). Therefore, this technical guide will pivot to provide an in-depth analysis of the biological activities of Estragole, a compound with a rich body of scientific evidence. This information is presented as a valuable resource for researchers, scientists, and drug development professionals, with the clear understanding that the data pertains to Estragole, not this compound.

Executive Summary

Estragole, a naturally occurring phenylpropene found in various essential oils, has demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroactive properties. This guide summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols used to elicit these findings, and visualizes the known signaling pathways influenced by Estragole. While the direct biological impact of this compound remains largely uninvestigated, the comprehensive data on Estragole provides a strong starting point for understanding the potential activities of this class of compounds.

Quantitative Biological Data for Estragole (4-Allylanisole)

The following tables summarize the key quantitative findings from various studies on the biological activities of Estragole.

Table 2.1: In Vitro Cytotoxicity of Estragole

| Cell Line | Assay Type | Concentration/Dose | Effect | IC50 Value | Reference |

| MCF7 (Human Breast Cancer) | Monolayer Culture | 0-200 µg/mL (24 h) | Dose-dependent cytotoxicity | 74 µg/mL | [1] |

| AA8 and EM9 (Chinese Hamster Ovary) | Not Specified | 2000 µM (24 h) | Induction of apoptosis | Not Reported | [1] |

| HepG2-CYP1A2 (Human Liver Cancer) | Micronucleus Assay | 1-300 µM | Increased micronuclei counts (3.2-7.1 fold) | Not Applicable | [1] |

| A. Salina (Brine Shrimp) | Cytotoxicity Assay | 31.25-500 µg/mL (24 h) | No significant cytotoxic effects | Not Applicable | [1] |

| Red Blood Cells | Hemolysis Test | 31.25-500 µg/mL (24 h) | No significant cytotoxic effects | Not Applicable | [1] |

Table 2.2: In Vitro Anti-inflammatory and Other Activities of Estragole

| Cell Line/System | Assay Type | Concentration/Dose | Effect | Reference |

| LPS-induced RAW 264.7 (Murine Macrophages) | Anti-inflammatory Assay | 84.5-674 µM (2 h) | Regulation of NF-κB and activation of Nrf-2 signaling pathways | [1] |

| Human Neutrophils | Migration Assay | 3-60 µg/mL (30 min) | Inhibition of neutrophil migration toward fMLP | [1] |

| Dorsal Root Ganglion (DRG) Neurons | Neuronal Excitability Assay | 0.6-14 mM | Blockade of neuronal excitability via direct inhibition of Na+ channels | [1] |

Table 2.3: In Vivo Biological Activities of Estragole

| Animal Model | Administration Route | Dose | Effect | Reference |

| Murine models of toxoplasmosis | Oral (p.o.), daily for 6 days | 100 mg/kg | Anti-toxoplasma activity | [1] |

| Mice | Oral (p.o.), 30 min before carrageenan injection | 250-750 mg/kg | Significant reduction in rolling and adherent leukocytes; decreased leukocyte migration | [1] |

| Mice | Oral (p.o.) | 30-60 mg/kg | Anti-inflammatory and anti-edematogenic activity (reduced paw edema) | [1] |

| Swiss mice | Oral (p.o.), pre-treated 30 min - 1 h | 31.2-250 mg/kg | Prevention of gastric ulcers via cytoprotective, antioxidant, and immunoregulatory mechanisms | [1] |

| Mice | Intraperitoneal (i.p.) | 500 mg/kg and 750 mg/kg | Inhibition of leukocyte migration (51% and 52% respectively) | [1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the biological activities of Estragole.

In Vitro Cytotoxicity Assays

-

Cell Culture and Treatment: Human breast cancer (MCF7), Chinese hamster ovary (AA8 and EM9), and human liver cancer (HepG2-CYP1A2) cells were cultured in appropriate media and conditions. For cytotoxicity assessment, cells were treated with varying concentrations of Estragole (0-200 µg/mL or 1-300 µM) for specified durations (e.g., 24 hours).

-

Monolayer Cytotoxicity Assay (MCF7): The cytotoxic effect of Estragole on MCF7 cells was determined using a standard monolayer culture assay. Cell viability was likely assessed using methods such as MTT or trypan blue exclusion, and the IC50 value was calculated.[1]

-

Apoptosis Induction (AA8 and EM9): Apoptosis in AA8 and EM9 cells was induced by treatment with 2000 µM Estragole for 24 hours. Apoptotic events were likely confirmed through morphological changes, DNA fragmentation assays, or flow cytometry analysis of annexin V/propidium iodide staining.[1]

-

Micronucleus Assay (HepG2-CYP1A2): The genotoxic potential of Estragole was evaluated using the micronucleus assay in HepG2-CYP1A2 cells. Cells were treated with 1-300 µM Estragole, and the formation of micronuclei, an indicator of chromosomal damage, was quantified.[1]

-

Brine Shrimp Lethality Assay (A. Salina): The general toxicity of Estragole was assessed using the brine shrimp lethality assay. Brine shrimp nauplii were exposed to different concentrations of Estragole (31.25-500 µg/mL) for 24 hours, and the mortality rate was determined.[1]

-

Hemolysis Test: The hemolytic activity of Estragole was evaluated by incubating red blood cells with various concentrations of the compound (31.25-500 µg/mL) for 24 hours. The release of hemoglobin was measured spectrophotometrically to quantify hemolysis.[1]

In Vitro Anti-inflammatory and Other Assays

-

Anti-inflammatory Activity in RAW 264.7 Macrophages: RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were co-treated with Estragole (84.5-674 µM) for 2 hours. The anti-inflammatory effect was determined by measuring the expression and activation of key inflammatory mediators like NF-κB and the activation of the Nrf-2 signaling pathway, likely through techniques such as Western blotting, RT-PCR, or ELISA.[1]

-

Neutrophil Migration Assay: The effect of Estragole on neutrophil chemotaxis was assessed using a migration assay. Isolated human neutrophils were pre-treated with Estragole (3-60 µg/mL) for 30 minutes and then allowed to migrate towards the chemoattractant fMLP in a Boyden chamber or similar setup. The number of migrated cells was then quantified.[1]

-

Neuronal Excitability Assay: The effect of Estragole on neuronal activity was studied using dorsal root ganglion (DRG) neurons. The excitability of these neurons was measured using electrophysiological techniques, such as patch-clamp, in the presence of varying concentrations of Estragole (0.6-14 mM) to determine its effect on ion channels, particularly sodium (Na+) channels.[1]

In Vivo Animal Studies

-

Anti-toxoplasma Activity: Murine models of congenital and non-congenital toxoplasmosis were used. Mice were treated orally with Estragole (100 mg/kg) daily for six consecutive days. The efficacy of the treatment was likely determined by assessing the parasite burden in various tissues.[1]

-

Anti-inflammatory and Anti-edematogenic Activity: Inflammation was induced in mice, for example, by injecting carrageenan into the paw. Mice were pre-treated orally with Estragole (30-750 mg/kg). The anti-inflammatory effect was quantified by measuring the reduction in paw edema and by observing leukocyte rolling, adhesion, and migration in the microvasculature using intravital microscopy.[1]

-

Gastric Ulcer Prevention: Gastric ulcers were induced in Swiss mice through methods such as ethanol or indomethacin administration. Mice were pre-treated orally with Estragole (31.2-250 mg/kg). The protective effect was evaluated by examining the stomach lining for ulcer formation and by measuring biochemical markers of oxidative stress and inflammation.[1]

Signaling Pathways and Mechanisms of Action

Estragole has been shown to modulate several key signaling pathways, primarily in the context of inflammation.

Anti-inflammatory Signaling

Estragole exhibits its anti-inflammatory effects by targeting the NF-κB and Nrf-2 signaling pathways. In LPS-stimulated macrophages, Estragole suppresses the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes. Concurrently, it activates the Nrf-2 pathway, which leads to the expression of antioxidant and cytoprotective genes.[1]

References

2-Allylanisole solubility in different organic solvents

An In-depth Technical Guide to the Solubility of 2-Allylanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-allyl-2-methoxybenzene, is an aromatic organic compound with applications in various fields of chemical synthesis.[1] A thorough understanding of its solubility in different organic solvents is crucial for its use in reaction media, for purification processes, and in formulation development. This guide provides a detailed overview of the solubility characteristics of this compound, methods for its determination, and the underlying principles governing its behavior in various solvent systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 1-Allyl-2-methoxybenzene | [1] |

| CAS Number | 3698-28-0 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 0.962 g/mL at 25 °C | [1] |

Solubility Profile of this compound

Given its structure, this compound is predicted to be readily soluble or miscible with a wide range of common organic solvents. Its solubility in water is expected to be very low. A qualitative summary of its expected solubility is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Polarity | Predicted Solubility |

| Toluene | Non-polar | Miscible |

| Diethyl Ether | Non-polar | Miscible |

| Chloroform | Non-polar | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

| Water | Polar Protic | Insoluble/Immiscible |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory procedures for determining liquid-liquid miscibility and solubility.[3][4][5]

Objective

To determine the qualitative and quantitative solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

This compound (solute)

-

Organic solvents (e.g., toluene, diethyl ether, chloroform, acetone, ethanol, methanol)

-

Volumetric flasks

-

Graduated cylinders

-

Pipettes

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled water bath or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Qualitative Solubility Determination

-

Preparation: Into a series of labeled test tubes, add 1 mL of each of the selected organic solvents.

-

Addition of Solute: To each test tube, add 1 mL of this compound.

-

Mixing: Stopper each test tube and vortex for 30 seconds to ensure thorough mixing.

-

Observation: Allow the mixtures to stand for at least one hour at a constant temperature (e.g., 25 °C). Observe each mixture for the presence of a single homogeneous phase (miscible) or two distinct layers (immiscible). Record the observations.

Quantitative Solubility Determination (for partially miscible or soluble systems)

-

Preparation of Saturated Solution: In a sealed container, add an excess of this compound to a known volume of the solvent.

-

Equilibration: Place the container in a temperature-controlled bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the two phases (if present) have clearly separated.

-

Sampling: Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved this compound is collected.

-

Analysis: Prepare a series of dilutions of the aliquot and analyze them using a pre-calibrated GC-FID or UV-Vis spectrophotometer to determine the concentration of this compound in the solvent.

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the classification of solubility.

Figure 1: Experimental workflow for determining the solubility of this compound.

Figure 2: Logical classification of solubility states.

Conclusion

While specific quantitative solubility data for this compound is not widely documented, its molecular structure strongly suggests that it is miscible with common non-polar and weakly polar organic solvents and immiscible with water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Researchers and drug development professionals are encouraged to perform these experimental evaluations to obtain the quantitative data necessary for their specific applications.

References

Quantum Chemical Calculations for 2-Allylanisole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-allylanisole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, computational methodologies, and expected outcomes of such an analysis.

Introduction to this compound

This compound, also known as 1-allyl-2-methoxybenzene, is an organic compound with a molecular formula of C10H12O. Its structure consists of a benzene ring substituted with a methoxy group and an allyl group at adjacent positions. This molecule is of interest in various fields, including fragrance chemistry and as a building block in organic synthesis. Understanding its conformational landscape, electronic properties, and vibrational spectra through computational methods provides valuable insights that can complement and guide experimental studies.

Quantum chemical calculations offer a powerful, non-experimental approach to determine the molecular properties of this compound with high accuracy. These methods are instrumental in predicting the most stable conformations, understanding intramolecular interactions, and interpreting spectroscopic data.

Theoretical and Computational Methodology

The computational analysis of this compound is typically performed using quantum chemical software packages such as Gaussian, GAMESS, or Spartan. The general workflow involves geometry optimization, frequency calculations, and the determination of electronic properties.

Conformational Analysis

A critical first step in the computational study of a flexible molecule like this compound is the exploration of its potential energy surface to identify stable conformers. The rotation around the C-O bond of the methoxy group and the C-C single bonds of the allyl group gives rise to various possible conformations. A conformational search can be carried out using molecular mechanics methods, followed by geometry optimization of the identified low-energy structures using more accurate quantum mechanical methods.

Geometry Optimization and Frequency Calculations

The geometries of the identified conformers are optimized to find the minimum energy structures on the potential energy surface. This is commonly achieved using Density Functional Theory (DFT) due to its favorable balance between accuracy and computational cost. A popular functional for such calculations is B3LYP, often paired with a Pople-style basis set such as 6-311++G(d,p).

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical vibrational spectrum (IR and Raman).

Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into intramolecular interactions, such as hyperconjugation and steric effects, by studying the delocalization of electron density between occupied and unoccupied orbitals.

-